2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

2-(4-Chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 946361-30-4) is a synthetic small molecule belonging to the phenoxyacetamide class, featuring a 4-(pyridin-4-yl)thiazol-2-yl core linked via an acetamide bridge to a 4-chloro-2-methylphenoxy moiety. The compound has a molecular formula of C₁₇H₁₄ClN₃O₂S and a molecular weight of 359.83 g/mol.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 946361-30-4
Cat. No. B2866324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
CAS946361-30-4
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C17H14ClN3O2S/c1-11-8-13(18)2-3-15(11)23-9-16(22)21-17-20-14(10-24-17)12-4-6-19-7-5-12/h2-8,10H,9H2,1H3,(H,20,21,22)
InChIKeyVSNOJFUGRQYKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide – Structural Identity, Vendor Sourcing, and Core Scaffold Classification


2-(4-Chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 946361-30-4) is a synthetic small molecule belonging to the phenoxyacetamide class, featuring a 4-(pyridin-4-yl)thiazol-2-yl core linked via an acetamide bridge to a 4-chloro-2-methylphenoxy moiety [1]. The compound has a molecular formula of C₁₇H₁₄ClN₃O₂S and a molecular weight of 359.83 g/mol [1]. It is commercially available as a screening compound from Life Chemicals (catalog number F3356-0022) with a purity specification of ≥90% and is offered in pack sizes ranging from 3 mg to 100 mg [2]. The 4-(pyridin-4-yl)thiazol-2-yl scaffold is recognized within the kinase inhibitor field, particularly associated with Rho-associated coiled-coil kinase (ROCK) inhibition and anticancer activity, as demonstrated by structurally related compounds in published medicinal chemistry studies [3].

Why Generic Substitution Fails – Structural Differentiation of 2-(4-Chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide from Its Closest Analogs


The three-dimensional arrangement of substituents on the phenoxy ring and the nature of the linker between the aromatic group and the acetamide carbonyl profoundly influence target binding, selectivity, and pharmacokinetic properties within this chemotype [1]. The target compound incorporates a 4-chloro-2-methylphenoxy moiety directly linked via an ether oxygen to the acetamide, creating a phenoxyacetamide scaffold. This contrasts with the closely related phenylacetamide analog ROCK1-IN-1 (CAS 692869-38-8), which lacks the ether oxygen and utilizes a methylene linker . The presence of the chlorine atom at the para position and the methyl group at the ortho position of the phenoxy ring alters both the electronic distribution and the lipophilicity of the molecule. The predicted LogP of the target compound is 3.32 [2], compared to 2.6 for ROCK1-IN-1 [3], indicating a significant difference in hydrophobicity that can affect membrane permeability, plasma protein binding, and metabolic stability. Furthermore, the 4-chloro-2-methyl substitution pattern cannot be replicated by simple unsubstituted or mono-substituted phenoxy analogs, making direct functional interchange unreliable without experimental validation.

Quantitative Differentiation Evidence for 2-(4-Chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide Relative to Closest Analogs


Predicted Lipophilicity (LogP) Advantage of the 4-Chloro-2-methylphenoxy Substituent Over the 4-Methoxyphenyl Analog

The target compound bearing a 4-chloro-2-methylphenoxy group exhibits a predicted LogP of 3.32, which is 0.72 log units higher than the 4-methoxyphenyl analog ROCK1-IN-1 (LogP 2.6) [1][2]. This difference corresponds to an approximately 5.2-fold increase in the octanol-water partition coefficient, suggesting enhanced membrane permeation potential. The increased lipophilicity arises from the chlorine substituent replacing the methoxy oxygen and the additional methyl group contributing hydrophobic surface area [3].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (tPSA) Differentiation Between Phenoxyacetamide and Phenylacetamide Scaffolds

The target compound, containing an ether oxygen in its phenoxyacetamide linker, has a predicted tPSA of 95.22 Ų [1]. In contrast, ROCK1-IN-1, which employs a methylene linker (phenylacetamide scaffold), has a lower tPSA of 92.4 Ų [2]. The additional ether oxygen in the target compound increases hydrogen bond acceptor capacity, which may influence oral bioavailability and central nervous system penetration according to established drug-likeness guidelines.

Polar surface area Bioavailability Blood-brain barrier penetration

Molecular Weight and Heavy Atom Count Differentiation vs. ROCK1-IN-1

The target compound has a molecular weight of 359.83 g/mol [1], which is 34.45 g/mol higher than ROCK1-IN-1 (MW 325.38 g/mol) . This difference is attributable to the replacement of the methoxy group (–OCH₃, MW contribution ~31) with a chlorine atom (–Cl, MW contribution ~35.5) plus the addition of a methyl group (–CH₃, MW contribution ~15) on the phenoxy ring. The target compound's molecular weight falls within the typical range for lead-like compounds (MW ≤ 460), while the increased heavy atom count (24 vs. 22) may marginally affect ligand efficiency metrics.

Molecular weight Lead-likeness Fragment-based drug design

Class-Level Evidence: ROCK1 Kinase Inhibition by Structurally Related 4-(Pyridin-4-yl)thiazol-2-yl Acetamides

The 4-(pyridin-4-yl)thiazol-2-yl acetamide scaffold is a recognized ROCK1 pharmacophore. The closest analog with published quantitative data, ROCK1-IN-1 (2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide), inhibits ROCK1 with a Ki of 540 nM (0.54 μM) . Furthermore, thiazole-pyridine hybrids incorporating phenoxyacetamide linkers have demonstrated anticancer activity against MCF-7 breast cancer cells, with representative compound 8c exhibiting an IC₅₀ of 5.71 μM, superior to the reference drug 5-fluorouracil (IC₅₀ 6.14 μM) [1]. Molecular docking studies have confirmed binding interactions of these compounds with ROCK-1 at the ATP-binding site [1]. However, the target compound's specific Ki or IC₅₀ values against ROCK1 or any other kinase have not been published in the peer-reviewed literature as of the search date. The quantitative data presented here for the analog and for the compound class serve as a baseline for expected activity ranges; actual potency of the target compound may differ substantially due to the unique 4-chloro-2-methylphenoxy substitution pattern.

ROCK1 inhibition Kinase selectivity Anticancer activity

Vendor Availability and Purity Specification – Procurement-Relevant Differentiation

The target compound is available from Life Chemicals (catalog F3356-0022) with a purity of ≥90% at pack sizes from 3 mg to 100 mg, with pricing ranging from $63.00 (3 mg) to $248.00 (100 mg) [1]. In contrast, ROCK1-IN-1 is available from multiple vendors (MedChemExpress, Aladdin Scientific) at higher purity (≥98%) but at substantially higher cost, with 5 mg priced at approximately $179.90 and 10 mg at $323.90 . The target compound offers a more economical entry point for initial screening campaigns, albeit at lower purity. Importantly, the target compound is exclusively sourced from Life Chemicals as a singleton screening compound, whereas ROCK1-IN-1 is available from multiple commercial suppliers with published biological annotation.

Commercial availability Purity Screening compound

Recommended Application Scenarios for 2-(4-Chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide Based on Available Differentiation Evidence


ROCK1 Kinase Inhibitor Screening and Hit-to-Lead Optimization Campaigns

The target compound is a suitable candidate for ROCK1 kinase inhibitor screening based on the demonstrated activity of the 4-(pyridin-4-yl)thiazol-2-yl acetamide scaffold in published analogs . The 4-chloro-2-methylphenoxy substitution offers a distinct chemical space exploration point relative to ROCK1-IN-1 (Ki = 540 nM), with the chlorine atom potentially engaging in halogen bonding interactions within the kinase ATP-binding pocket that are not accessible to the methoxy group of the comparator [1]. The higher LogP (3.32 vs. 2.6) [2][3] may also influence binding to the hydrophobic back pocket of ROCK1. Researchers should perform biochemical kinase inhibition assays and counter-screening against ROCK2 to establish selectivity, given that the scaffold is associated with pan-ROCK inhibition.

Anticancer Phenotypic Screening Against Breast and Liver Cancer Cell Lines

Thiazole-pyridine hybrids containing phenoxyacetamide linkers have demonstrated antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC₅₀ values in the range of 5.36–8.76 μM [4]. The target compound, with its 4-chloro-2-methyl substitution on the phenoxy ring, provides a structural variant for exploring the structure-activity relationship of the halogen substituent on anticancer potency. The increased lipophilicity of the target compound [2] may enhance cellular uptake in cancer cell models, potentially leading to improved potency relative to less lipophilic analogs, though this hypothesis requires experimental validation through MTT or similar cytotoxicity assays.

Comparative Physicochemical Profiling for Drug-Likeness Assessment

The target compound's predicted physicochemical properties—LogP 3.32, tPSA 95.22 Ų, MW 359.83 g/mol [2]—place it within lead-like chemical space suitable for further optimization. For medicinal chemistry teams conducting property-based drug design, the compound serves as a tool for evaluating the impact of chlorine substitution and phenoxy ether incorporation on solubility, permeability, and metabolic stability relative to the phenylacetamide analog ROCK1-IN-1 (LogP 2.6, tPSA 92.4, MW 325.38) [3][1]. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies comparing these two compounds would generate valuable data for establishing property-activity relationships within this chemotype.

Cost-Effective Initial Hit Validation in Academic Screening Laboratories

At $69.00 per 5 mg from Life Chemicals [5], the target compound offers a 2.6-fold cost advantage over ROCK1-IN-1 ($179.90 per 5 mg) [1] for initial hit confirmation experiments. This pricing differential is significant for academic laboratories with constrained budgets that need to validate screening hits before committing to more expensive, higher-purity analogs. Researchers should note that the 90% purity specification, as confirmed by LCMS and/or 400 MHz NMR characterization by Life Chemicals , is adequate for preliminary dose-response studies, but orthogonal purity verification (e.g., HPLC-UV/ELSD) is recommended before quantitative IC₅₀ determination.

Quote Request

Request a Quote for 2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.